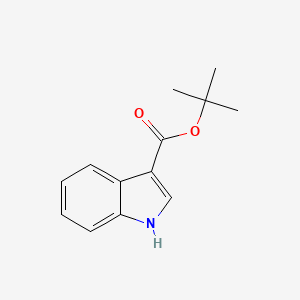

TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE

Vue d'ensemble

Description

TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE typically involves the reaction of indole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert it into indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 1H-indole-3-carboxylate has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that these compounds target specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, leading to reduced viability of cancer cells in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, which leads to cell lysis and death .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Indole Derivatives

The compound is frequently utilized in the synthesis of more complex indole derivatives, which are valuable in pharmaceuticals. For example, it can be transformed into various functionalized indoles through reactions such as electrophilic aromatic substitution and nucleophilic addition reactions .

Polymer Chemistry

In materials science, this compound is being investigated as a precursor for creating new polymers and dendrimers. These materials have potential applications in drug delivery systems and as scaffolds for tissue engineering.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on the anticancer effects of a specific derivative of this compound on human breast cancer cells. The compound was shown to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The underlying mechanism involved the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Mécanisme D'action

The mechanism of action of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways:

Molecular Targets: It binds to specific receptors and enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

- 1-INDOLECARBOXYLIC ACID TERT-BUTYL ESTER

- N-TERT-BUTOXYCARBONYLINDOLE

- N-BUTYLOXYCARBONYLINDOLE

Comparison: TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE is unique due to its specific tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This makes it particularly useful in synthetic chemistry and drug development .

Propriétés

Numéro CAS |

61698-94-0 |

|---|---|

Formule moléculaire |

C13H15NO2 |

Poids moléculaire |

217.26 g/mol |

Nom IUPAC |

tert-butyl 1H-indole-3-carboxylate |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3 |

Clé InChI |

OYMQDOGRYFONRJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C1=CNC2=CC=CC=C21 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.